molecular formula C27H21NO11 B1215885 11-O-Demethylpradimicinone I

11-O-Demethylpradimicinone I

Cat. No.: B1215885
M. Wt: 535.5 g/mol
InChI Key: IJJFUQHXTUKIGS-KADLPKKJSA-N
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Description

Overview of Polyketide Biosynthesis in Actinomycetes

A significant portion of the bioactive compounds derived from actinomycetes are polyketides. nih.gov These molecules are assembled by large, multifunctional enzyme complexes called polyketide synthases (PKSs) through a series of condensation reactions involving small carboxylic acid-derived units. asm.org The biosynthesis of aromatic polyketides, such as the pradimicins, is typically carried out by Type II PKS systems. amazonaws.com

At the core of a Type II PKS is a "minimal PKS" complex, which includes three essential components: a ketosynthase α (KSα), a chain length factor (CLF) or ketosynthase β (KSβ), and an acyl carrier protein (ACP). nih.gov This enzymatic machinery catalyzes the stepwise condensation of a starter unit, often acetyl-CoA, with multiple extender units, typically malonyl-CoA, to build a linear poly-β-keto chain. nih.govamazonaws.com This highly reactive intermediate is then subjected to a series of enzyme-catalyzed cyclizations and aromatizations, orchestrated by additional enzymes like cyclases and aromatases, to form the characteristic polycyclic aromatic core of the final molecule. amazonaws.com Further structural diversity is achieved through subsequent "tailoring" modifications such as oxidation, reduction, methylation, and glycosylation, which are crucial for the compound's biological activity. amazonaws.com

The Pradimicin and Benanomicin Classes of Bioactive Secondary Metabolites

Discovered in 1988 from Actinomadura species, the pradimicins and the closely related benanomicins are a family of polyketide antibiotics. tandfonline.com Their defining structural feature is a benzo[a]naphthacenequinone aglycone, which is further decorated with an amino acid (commonly D-alanine) and sugar moieties. nih.govbenthamdirect.com These compounds have garnered significant interest due to their potent antifungal activities. nih.gov The mechanism of action for pradimicins is unique, involving the binding to mannose residues on the surface of fungal cells, which ultimately disrupts the integrity of the cell membrane. tandfonline.comnih.gov

The biosynthesis of these complex molecules is governed by a dedicated gene cluster, which has been identified and characterized in the producing organism Actinomadura hibisca. amazonaws.comnih.gov This cluster contains the genes for the Type II PKS responsible for assembling the polyketide backbone, as well as the genes for the various tailoring enzymes that modify the core structure to produce the final, active antibiotics. amazonaws.comnih.gov

Contextualizing 11-O-Demethylpradimicinone I within the Pradimicin Biosynthetic Landscape

The biosynthesis of pradimicins is a multi-step process involving numerous intermediates. This compound is one such intermediate, representing a specific stage in the assembly of the final pradimicin molecule. Its structure is the pradimicinone core lacking the methyl group at the C-11 oxygen.

Research involving blocked mutants of pradimicin-producing organisms has been instrumental in elucidating the biosynthetic pathway. nih.gov When certain enzymatic steps are inactivated, intermediates that would normally be processed further accumulate and can be isolated and identified. Studies on Actinomadura hibisca have shown that the generation of 11-O-demethylated pradimicin analogues, including this compound, occurs in mutants where the O-methyltransferase responsible for methylation at the C-11 position is non-functional. oup.comresearchgate.net

Specifically, the gene pdmF within the pradimicin biosynthetic gene cluster encodes the C-11 O-methyltransferase. oup.comnih.gov Inactivation of pdmF leads to the production of a series of 11-O-demethyl shunt metabolites, including this compound. oup.com Feeding experiments have confirmed the role of this compound as a direct precursor in the pathway. When this compound is supplied to mutants that are blocked early in the biosynthetic process, they are able to convert it into the final products, pradimicin A or benanomicin A. nih.govebi.ac.ukebi.ac.uk This demonstrates that this compound is a viable substrate for the subsequent tailoring enzymes in the pathway, including the glycosyltransferases and the enzymes responsible for attaching the D-alanine moiety.

The following table summarizes the position of this compound in the context of key biosynthetic steps.

Precursor StageKey Enzyme(s)Resulting Intermediate/Product
Polyketide Backbone FormationMinimal PKS (PdmA, PdmB, PdmC) & Cyclases (PdmD, PdmK, PdmL)Pradimicinone Core
C-11 O-Methylation (Blocked) PdmF (inactive) This compound
C-11 O-Methylation (Active)PdmF (active)Pradimicinone I
Subsequent Tailoring StepsGlycosyltransferases, Amino Acid Ligases, etc.Pradimicin A

This evidence firmly places this compound not as a final product under normal conditions, but as a crucial shunt product and intermediate whose study has been vital to understanding the precise sequence of enzymatic reactions in the assembly of the potent pradimicin antibiotics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H21NO11

Molecular Weight

535.5 g/mol

IUPAC Name

2-[[(5S,6S)-1,5,6,9,11,14-hexahydroxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C27H21NO11/c1-7-3-10-17(24(35)15(7)26(37)28-8(2)27(38)39)18-12(23(34)22(10)33)6-13-19(25(18)36)21(32)11-4-9(29)5-14(30)16(11)20(13)31/h3-6,8,22-23,29-30,33-36H,1-2H3,(H,28,37)(H,38,39)/t8?,22-,23-/m0/s1

InChI Key

IJJFUQHXTUKIGS-KADLPKKJSA-N

SMILES

CC1=CC2=C(C3=C(C4=C(C=C3C(C2O)O)C(=O)C5=C(C4=O)C=C(C=C5O)O)O)C(=C1C(=O)NC(C)C(=O)O)O

Isomeric SMILES

CC1=CC2=C(C3=C(C4=C(C=C3[C@@H]([C@H]2O)O)C(=O)C5=C(C4=O)C=C(C=C5O)O)O)C(=C1C(=O)NC(C)C(=O)O)O

Canonical SMILES

CC1=CC2=C(C3=C(C4=C(C=C3C(C2O)O)C(=O)C5=C(C4=O)C=C(C=C5O)O)O)C(=C1C(=O)NC(C)C(=O)O)O

Origin of Product

United States

Isolation and Characterization of 11 O Demethylpradimicinone I As a Biosynthetic Intermediate

Discovery through Targeted Metabolite Profiling of Producer Strains

The discovery of 11-O-Demethylpradimicinone I is a direct result of investigations into the biosynthetic pathway of the pradimicin family of antibiotics. nih.gov Scientists utilized blocked mutant strains derived from high-producing parent strains of Actinomadura to identify biosynthetic intermediates. ebi.ac.ukebi.ac.uk These mutants, with specific genes in the pradimicin biosynthetic pathway intentionally disrupted, were unable to produce the final antibiotic products. Consequently, they accumulated and secreted intermediate compounds of the pathway into the fermentation broth. ebi.ac.ukresearchgate.net

One such investigation focused on mutants derived from Actinomadura verrucosospora subsp. neohibisca E-40, a known high producer of pradimicins. nih.gov Through targeted metabolite profiling of these mutants, researchers could isolate and identify compounds that were not present in the parent strain's fermentation. The mutant strain designated JN-47 was found to produce two new aglycone analogs, one of which was identified as this compound. nih.govresearchgate.net This targeted approach, analyzing the metabolic products of genetically engineered strains, was crucial in isolating this previously uncharacterized intermediate. researchgate.netscience.gov Further studies involving other mutants, such as the PFKO null mutant of Actinomadura hibisca P157-2, also reported the production of 11-O-demethyl shunt metabolites, including this compound. science.govscience.gov

Methodological Approaches to Initial Structural Confirmation of this compound

The structural confirmation of novel metabolites like this compound relies on a combination of advanced spectroscopic and chromatographic techniques.

Spectroscopic methods are fundamental to determining the precise chemical structure of an isolated compound. nih.gov For this compound and its related analogs, high-resolution mass spectrometry (HRMS) was employed to establish the molecular formula. nih.gov Techniques such as Frit-Fast Atom Bombardment Liquid Chromatography/Mass Spectrometry (frit-FAB LC/MS) were instrumental in identifying products from bioconversion experiments, confirming the role of this compound as an intermediate that could be converted to pradimicin S. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy provides the detailed atomic framework of the molecule. hyphadiscovery.comslideshare.net A standard dataset for structure elucidation typically includes one-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR spectra, along with two-dimensional (2D) experiments like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). hyphadiscovery.comresearchgate.net These techniques reveal through-bond connectivities, allowing chemists to piece together the carbon skeleton and the placement of protons and other functional groups, ultimately leading to the definitive structural assignment of the compound. researchgate.netmdpi.com

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₂₇H₂₁NO₁₁ nih.gov
Molecular Weight 535.5 g/mol nih.gov
Monoisotopic Mass 535.11146049 Da nih.gov

| Class | Tetracenes, p-Quinones | nih.gov |

Chromatography is an essential analytical technique for the separation of chemical mixtures into their individual components. khanacademy.org In the discovery of this compound, chromatographic methods were vital for both the initial detection and the subsequent purification of the compound from the complex fermentation broth. researchgate.net

Initial analysis of the fermentation broths from mutant Actinomadura strains was performed using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). researchgate.net These techniques allowed researchers to quickly identify the presence of new, previously unseen metabolites by comparing the chromatographic profiles of the mutant strains to that of the parent strain. researchgate.netnih.gov Once identified, larger-scale separation and purification were achieved using column chromatography, where the crude extract is passed through a stationary phase (like silica (B1680970) gel) and separated based on the differential affinities of the components for the stationary and mobile phases. khanacademy.org This process is crucial for obtaining the pure compound in sufficient quantities for rigorous structural elucidation by spectroscopic methods. nih.govnih.gov

Microbial Sources and Fermentation Conditions for this compound Accumulation

This compound is not a product of a wild-type organism but is an accumulated intermediate found in genetically modified strains of actinomycetes. nih.govscience.gov The primary microbial sources are mutant strains specifically developed from pradimicin-producing parent organisms. nih.govebi.ac.uk Fermentation of these strains under controlled conditions allows for the production and subsequent isolation of this specific intermediate. nih.gov

The key microbial sources identified for producing this compound include:

Actinomadura verrucosospora subsp. neohibisca E-40 (mutant strain JN-47): This strain, derived from a high-yield pradimicin producer, was found to accumulate this compound after its biosynthetic pathway was genetically blocked. nih.govresearchgate.netnih.gov

Actinomadura hibisca P157-2 (PFKO null mutant): A genetically engineered null mutant of this strain, where a specific O-methyltransferase gene (pdmF) was knocked out, resulted in the production of several 11-O-demethylated shunt metabolites, including this compound. science.govscience.gov

The accumulation of this compound is achieved through the fermentation of these specific mutant strains. nih.gov The process involves culturing the actinomycete in a suitable nutrient medium, followed by extraction of the metabolites from the fermentation broth for purification and analysis. researchgate.net

Table 2: Microbial Sources and Associated Metabolites

Microbial Source (Strain) Parent Organism Key Metabolite(s) Isolated Reference(s)
Mutant Strain JN-47 Actinomadura verrucosospora subsp. neohibisca E-40 This compound , 11-O-demethyl-7-methoxypradimicinone II, 11-O-demethylpradimicinone II nih.govresearchgate.net

Elucidation of the Biosynthetic Pathway of Pradimicins and Benanomicins Highlighting the Role of 11 O Demethylpradimicinone I

Overview of the Pradimicin/Benanomicin Biosynthetic Gene Cluster

The genetic blueprint for the production of pradimicins and the closely related benanomicins is encoded within a large biosynthetic gene cluster (BGC). escholarship.org In the pradimicin-producing organism, Actinomadura hibisca P157-2, this cluster is located on a 39-kb segment of DNA. amazonaws.comnih.gov This region contains 28 distinct open reading frames (ORFs) that orchestrate the complex assembly of the final antibiotic molecules. amazonaws.comnih.gov

The core of the BGC is a Type II polyketide synthase (PKS) system, responsible for building the fundamental carbon skeleton of the molecules. nih.gov The essential function of this PKS was confirmed through gene inactivation studies of prmA and prmB, which encode the ketosynthase α and β subunits, respectively. amazonaws.comnih.gov Flanking the PKS genes are a suite of genes encoding tailoring enzymes, which modify the polyketide backbone through oxidations, cyclizations, methylations, and glycosylations. amazonaws.com The cluster also includes genes responsible for the biosynthesis of the unique sugar moieties attached to the aglycone, as well as genes conferring resistance to the producing organism. amazonaws.comnih.gov

Comparative analysis shows that the pradimicin BGC shares significant homology with gene clusters for other angucyclic polyketides, such as rubromycin and fredericamycin. nih.gov The benanomicin BGC is likewise homologous to the pradimicin cluster, indicating a conserved evolutionary origin and biosynthetic strategy. pnas.org Notably, the cluster contains two key O-methyltransferase genes, pdmF and pdmT, which play a critical role in the later stages of biosynthesis. nih.gov

Table 1: Key Components of the Pradimicin Biosynthetic Gene Cluster

Gene(s) Encoded Protein/Enzyme Function in Biosynthesis Citation(s)
prmA, prmB Ketosynthase α and β Core polyketide chain synthesis (Type II PKS) amazonaws.comnih.gov
pdmJ, pdmW Cytochrome P450 Hydroxylases Hydroxylation of the polyketide core at C-5 and C-6 ebi.ac.uk
pdmF O-Methyltransferase Methylation of the C-11 hydroxyl group nih.govcore.ac.ukgrafiati.com
pdmT O-Methyltransferase Methylation of the C-7 hydroxyl group nih.govcore.ac.uk
pdmS Glycosyltransferase Attachment of the first sugar (thomosamine) to the aglycone grafiati.comnih.govresearchgate.net
pdmQ Glycosyltransferase Attachment of the second sugar (D-xylose) grafiati.comnih.govresearchgate.net
pdmO N-Methyltransferase N-methylation of the amino sugar moiety core.ac.ukgrafiati.com
prmQ, O, S, T, U, X, Y Sugar Biosynthesis Enzymes Synthesis of sugar precursors for glycosylation amazonaws.com

Identification of Precursor Molecules and Early Pathway Intermediates Leading to 11-O-Demethylpradimicinone I

The biosynthesis of pradimicins begins with the iterative condensation of acetate (B1210297) units (derived from acetyl-CoA and malonyl-CoA) by the Type II PKS to form a linear polyketide chain. nih.govrsc.org This chain undergoes a series of cyclizations and aromatizations to form the characteristic pentangular (benzo[α]naphthacenequinone) core structure. core.ac.uk

Following the initial construction of the core, a series of tailoring reactions occur. One of the key early intermediates is a compound known as G-2A. ebi.ac.uk This intermediate is acted upon by cytochrome P450 hydroxylases, including PdmJ, which introduces a hydroxyl group at the C-5 position, and PdmW, which hydroxylates the C-6 position. ebi.ac.uk These hydroxylations are critical for subsequent glycosylation steps. researchgate.net

Through targeted gene disruption and analysis of mutant strains, several key intermediates have been isolated and identified. A mutant strain of Actinomadura verrucosospora subsp. neohibisca, designated JN-47, was found to accumulate this compound, confirming its status as a stable intermediate in the pathway. medchemexpress.cn Feeding experiments using mutants blocked in early biosynthetic steps further demonstrated that this compound, along with related compounds like 11-O-demethylpradimicinone II and 11-O-demethyl-7-methoxypradinone II, can be efficiently converted into the final pradimicin A and benanomicin A products. ebi.ac.ukmedchemexpress.cnnih.gov This establishes this compound as a crucial branching point leading to the mature antibiotics.

Key Enzymatic Transformations Involving this compound

Role of O-Methyltransferases in Downstream Modifications

The benzo[α]naphthacenequinone core of pradimicins undergoes crucial methylation reactions catalyzed by O-methyltransferases. nih.govoup.com The pradimicin BGC encodes two such enzymes, PdmF and PdmT, which are responsible for the regiospecific methylation of hydroxyl groups at the C-11 and C-7 positions, respectively. nih.govcore.ac.uk

Extensive research, including heterologous expression and in vitro assays, has definitively identified PdmF as the C-11 O-methyltransferase. nih.govcore.ac.ukgrafiati.com The generation of a pdmF null mutant resulted in the accumulation of various 11-O-demethylated shunt metabolites, including this compound, directly demonstrating the role of PdmF in methylating this position. nih.govoup.comscience.gov PdmF exhibits a degree of substrate flexibility, as it can catalyze the 11-O-methylation of several pradimicinone intermediates. nih.govnih.gov In vitro experiments have shown that PdmF successfully converts its substrate to a product with an increased molecular weight of 14 atomic mass units, consistent with the addition of a methyl group. core.ac.uk

The two O-methyltransferases, PdmF and PdmT, exhibit strict regiospecificity for the C-11 and C-7 hydroxyl groups, respectively. nih.govnih.gov A key finding from enzymatic studies is the temporal order of these methylation events. While PdmF can methylate the C-11 hydroxyl group regardless of the methylation status at C-7, PdmT is unable to methylate the C-7 position if the C-11 hydroxyl group is already methylated. nih.govoup.comscience.govscience.gov This substrate inhibition provides strong evidence that in the predominant biosynthetic pathway to pradimicins, C-7 methylation by PdmT must occur before C-11 methylation by PdmF. nih.govoup.comscience.gov

Table 2: O-Methyltransferase Activity and Specificity

Enzyme Gene Target Position Substrate Flexibility Temporal Order Citation(s)
PdmF pdmF C-11 Can methylate whether C-7 is methylated or not Second nih.govnih.govoup.comscience.gov
PdmT pdmT C-7 Cannot methylate if C-11 is already methylated First nih.govnih.govoup.comscience.gov

Subsequent Conversion of this compound to Pradimicin/Benanomicin Aglycones and Glycosylated Forms

This compound serves as a direct precursor to the fully elaborated pradimicin and benanomicin structures. ebi.ac.uknih.gov Bioconversion experiments have confirmed that it can be efficiently transformed into pradimicin A, benanomicin A, and pradimicin S by producer strains. nih.govnih.govebi.ac.uk This transformation from the demethylated aglycone involves the aforementioned methylation steps followed by glycosylation.

The final structures of pradimicins are characterized by the attachment of sugar moieties, which are essential for their biological activity. researchgate.net The pradimicin A molecule, for instance, is decorated with both D-thomosamine and D-xylose. amazonaws.comnih.gov The glycosylation process is a two-step enzymatic cascade:

First Glycosylation: The glycosyltransferase PdmS attaches the first sugar, D-thomosamine, to the 5-OH group of the pradimicin aglycone. grafiati.comnih.gov The product of this reaction is pradimicin B. Disruption of the pdmS gene leads to the accumulation of the unglycosylated aglycone, confirming the enzyme's role as the initiating glycosyltransferase. nih.govresearchgate.net

Second Glycosylation: Subsequently, the enzyme PdmQ, a second glycosyltransferase, attaches a D-xylose unit to the thomosamine (B579943) moiety of pradimicin B, yielding the final pradimicin A molecule. grafiati.comnih.govresearchgate.net Inactivation of the pdmQ gene results in the accumulation of pradimicin B. nih.govresearchgate.net

Further diversity is introduced by the N-methyltransferase PdmO, which can methylate the amino group of the thomosamine sugar. core.ac.ukgrafiati.com These final tailoring steps convert intermediates like this compound into a diverse family of potent antibiotics.

Genetic and Biochemical Investigations of Enzymes Associated with 11 O Demethylpradimicinone I Metabolism

Gene Knockout and Mutagenesis Strategies in Producer Organisms

The targeted disruption of genes within the pradimicin biosynthetic gene cluster in the producing organism, Actinomadura hibisca, has been a cornerstone in elucidating the function of individual enzymes. nih.govnih.gov By creating null mutants for specific genes, scientists can observe the resulting metabolic changes and identify the specific step catalyzed by the now-absent enzyme.

A pivotal study involved the generation of null mutants for two O-methyltransferase homologous genes, pdmF and pdmT. nih.gov The knockout of pdmF (PFKO mutant) resulted in the accumulation of several 11-O-demethylated shunt metabolites, including 11-O-demethylpradimicinone I. nih.govresearchgate.net This finding directly implicated the PdmF enzyme in the 11-O-methylation of the benzo[α]naphthacenequinone core of pradimicins. nih.gov

Similarly, mutagenesis of Actinomadura verrucosospora subsp. neohibisca, a high-yield producer of pradimicins, has been employed to generate mutants blocked at various stages of the biosynthetic pathway. researchgate.net These mutants have been instrumental in pathway elucidation and for the directed biosynthesis of novel pradimicin analogs. researchgate.net Gene inactivation of the ketosynthase genes prmA and prmB confirmed the involvement of the cloned 39-kb DNA segment in pradimicin biosynthesis. researchgate.netamazonaws.com

These genetic manipulation techniques provide in vivo evidence of enzyme function and have been crucial for understanding the metabolic grid of pradimicin biosynthesis.

Heterologous Expression Systems for Functional Characterization of Biosynthetic Enzymes

To further dissect the function of individual enzymes outside the complex metabolic network of the native producer, heterologous expression systems, primarily in Escherichia coli, have been extensively utilized. nih.govnih.gov This approach allows for the production and purification of specific enzymes for in vitro characterization.

The genes pdmF and pdmT were expressed in E. coli to confirm their roles as O-methyltransferases. nih.govnih.gov The heterologous host was fed with various pradimicinone intermediates, including this compound. nih.gov The results demonstrated that PdmF could catalyze the 11-O-methylation of these substrates. nih.gov This strategy of expressing biosynthetic genes in a host that does not naturally produce the compounds of interest is a powerful tool for unambiguous functional assignment. mdpi.comfrontiersin.org

The successful heterologous expression of biosynthetic gene clusters (BGCs) not only facilitates the characterization of individual enzymes but also opens avenues for the engineered biosynthesis of novel natural product analogs. core.ac.ukscience.gov By combining genes from different pathways or introducing modified substrates, researchers can generate new chemical diversity.

Mechanistic Studies of O-Methyltransferases and Other Tailoring Enzymes

The tailoring enzymes, particularly O-methyltransferases, play a crucial role in the final steps of pradimicin biosynthesis, influencing the bioactivity of the resulting compounds. core.ac.uk Mechanistic studies on these enzymes provide insights into their substrate preferences, catalytic mechanisms, and cofactor requirements.

The pradimicin gene cluster contains two putative O-methyltransferase genes, pdmF and pdmT. nih.gov Detailed studies have revealed that PdmF is responsible for the O-methylation at the C-11 position of the benzo[α]naphthacenequinone structure, while PdmT catalyzes methylation at the C-7 position. nih.gov

Substrate Specificity and Kinetic Analysis of PdmF and Related Enzymes

The substrate specificity of an enzyme dictates its role in a metabolic pathway. scielo.org.mx In vitro assays using purified enzymes and a panel of potential substrates are employed to determine these preferences.

PdmF has been characterized as a C-11 O-methyltransferase with a relatively broad substrate specificity. nih.gov It was shown to catalyze 11-O-methylation on various pradimicinone intermediates, regardless of the methylation status at the C-7 position. nih.gov This indicates a degree of flexibility in substrate recognition. In contrast, the related enzyme PdmT, a C-7 O-methyltransferase, was unable to methylate a substrate where the C-11 hydroxyl group was already methylated, suggesting a specific order of operations in the biosynthetic pathway. nih.gov

Kinetic analysis provides quantitative data on enzyme performance. While detailed kinetic parameters for PdmF with this compound are not extensively reported in the provided context, the general approach involves measuring reaction rates at varying substrate concentrations to determine values like the Michaelis constant (K_m) and catalytic rate (k_cat). elifesciences.org For instance, kinetic studies on another enzyme in the pathway, PdmJ, revealed substrate inhibition at high concentrations. researchgate.net

Table 1: Substrate Specificity of PdmF and PdmT

Enzyme Function Substrates Accepted Substrates Not Accepted Reference
PdmF 11-O-methyltransferase 11-O-demethylpradimicinone II, 11-O-demethyl-7-methoxypradimicinone II, this compound - nih.gov
PdmT 7-O-methyltransferase Pradimicinone II Pradimicinone II with C-11 hydroxyl methylated nih.govnih.gov

Cofactor Dependence in Methylation Reactions (e.g., S-Adenosylmethionine)

Methylation reactions catalyzed by O-methyltransferases are dependent on a methyl donor. The ubiquitous cofactor for these reactions is S-Adenosylmethionine (SAM or AdoMet). wikipedia.orgnih.gov SAM provides the activated methyl group that is transferred to the hydroxyl group of the substrate. asm.org

The catalytic mechanism involves the nucleophilic attack of the substrate's hydroxyl group on the methyl group of SAM, which is bound to a charged sulfur atom, making it highly reactive. researchgate.net The reaction results in the formation of the methylated product and S-adenosylhomocysteine (SAH). nih.gov The dependence of PdmF and other pradimicin O-methyltransferases on SAM has been confirmed through in vitro assays. core.ac.ukacs.org The presence of a SAM-binding domain in the sequence of PdmF further supports its role as a SAM-dependent methyltransferase. acs.org The regeneration of SAM is a critical aspect of cellular metabolism to sustain methylation reactions. rsc.org

Role of 11 O Demethylpradimicinone I in Directed Biosynthesis and Analog Generation

Accumulation of 11-O-Demethylpradimicinone I in Mutants and Its Utility for Bioconversion Experiments

The targeted disruption of genes in the pradimicin biosynthetic pathway has led to the creation of mutant strains that accumulate specific intermediates. Notably, a null mutant of Actinomadura hibisca, referred to as PFKO, in which the pdmF gene was inactivated, was found to produce a series of 11-O-demethyl shunt metabolites. Among these accumulated compounds was this compound researchgate.netscience.gov. This accumulation provides a valuable source of this specific intermediate for further biosynthetic studies.

The utility of this compound is clearly demonstrated in bioconversion experiments. When this compound is fed to mutant strains of Actinomadura verrucosospora that are blocked in the early stages of pradimicin or benanomicin biosynthesis, it is efficiently converted into the final products, pradimicin A or benanomicin A ebi.ac.uk. This highlights the role of this compound as a competent intermediate in the downstream enzymatic reactions of the pathway. The ability of these early-blocked mutants to process an exogenously supplied intermediate is a foundational principle of directed biosynthesis.

Mutant StrainGenetic ModificationAccumulated IntermediateUtility
Actinomadura hibisca PFKOpdmF gene knockoutThis compoundSource of intermediate for bioconversion
Early-stage Actinomadura mutantsBlocked early in biosynthesisNone (requires feeding)Bioconversion of this compound to Pradimicin A/Benanomicin A

Strategies for Precursor Feeding and Biotransformation Studies Utilizing this compound

Precursor feeding is a powerful strategy to generate novel analogs of natural products. This approach involves supplying a modified or unnatural precursor to a fermentation culture, which then incorporates it into the final molecular structure. The accumulation of this compound in mutant strains provides an excellent opportunity to employ it as a substrate in biotransformation studies with other microorganisms or with purified enzymes.

A key strategy involves a two-stage process:

Fermentation of the accumulating strain: The Actinomadura hibisca PFKO mutant is cultured under optimal conditions to maximize the production and accumulation of this compound.

Biotransformation with a converter strain: The isolated this compound is then fed to a culture of an early-blocked mutant of a pradimicin or benanomicin producer. This "converter" strain utilizes its intact downstream biosynthetic machinery to process the fed intermediate into the final antibiotic.

This methodology allows for the clean production of the final product from a defined intermediate, avoiding the complexities of the entire biosynthetic pathway in a single organism. Furthermore, this approach can be extended to feed analogs of this compound to generate novel pradimicin derivatives. An example of a similar precursor-directed biosynthesis approach in the pradimicin family is the production of Pradimicin FL, which has a D-serine moiety instead of the usual D-alanine. This was achieved by supplementing the fermentation medium of Actinomadura verrucosospora subsp. neohibisca with D-serine nih.gov.

StepDescriptionOrganism/SystemCompound
1. AccumulationFermentation to produce the biosynthetic intermediate.Actinomadura hibisca PFKOThis compound
2. IsolationExtraction and purification of the intermediate.-Purified this compound
3. BiotransformationFeeding the intermediate to a converter strain.Early-stage blocked Actinomadura mutantPradimicin A / Benanomicin A

Combinatorial Biosynthesis Approaches for Novel Pradimicin Analogs Using Biosynthetic Intermediates

Combinatorial biosynthesis represents a more advanced strategy for generating novel natural product analogs by mixing and matching biosynthetic genes from different pathways or organisms. The availability of biosynthetic intermediates like this compound is crucial for the success of such approaches.

One promising combinatorial strategy involves the heterologous expression of tailoring enzymes from the pradimicin pathway in a host organism that can be fed with specific intermediates. For instance, tailoring enzymes responsible for modifications such as hydroxylation, methylation, and glycosylation can be expressed in a host like Streptomyces coelicolor. This engineered host can then be fed with this compound. The heterologously expressed enzymes could then act on this substrate to generate novel pradimicin analogs with altered modification patterns.

Research has demonstrated the feasibility of this approach by expressing the D-alanine-ligating enzyme, PdmN, in Streptomyces coelicolor CH999. This engineered strain was able to convert the intermediate G-2A to JX137a nih.gov. This provides a proof-of-concept for using biosynthetic intermediates in a combinatorial fashion. By expressing different combinations of tailoring enzymes (e.g., PdmJ for C-5 hydroxylation, PdmW for C-6 hydroxylation) in a suitable host and feeding this compound, a diverse library of new pradimicin analogs could be generated for biological screening nih.gov.

ApproachDescriptionKey ComponentsPotential Outcome
Heterologous ExpressionExpression of pradimicin tailoring enzymes in a different host organism.Host: Streptomyces coelicolorEnzymes: PdmN, PdmJ, PdmWSubstrate: this compoundNovel pradimicin analogs with altered hydroxylation, methylation, or other modifications.
In Vitro BiotransformationUse of purified tailoring enzymes to modify the intermediate.Purified enzymesSubstrate: this compoundPrecise generation of specific pradimicin analogs.

Biological Relevance of 11 O Demethylpradimicinone I in Pradimicin Bioactivity Profiling

Comparative Studies on the Biological Activity of 11-O-Demethylpradimicinone I Versus its Parent Pradimicins

Research into the pradimicin family of antibiotics has revealed a stark contrast in the biological activity between the glycosylated parent compounds and their aglycone precursors. This compound, an aglycone metabolite in the pradimicin biosynthetic pathway, is a prime example of this disparity. nih.gov

Studies involving mutant strains of Actinomadura verrucosospora subsp. neohibisca that accumulate various pradimicin intermediates have been instrumental in this understanding. A mutant strain designated JN-47 was found to produce this compound. nih.gov Crucially, when the metabolites from these mutant strains, including this compound, were tested for biological activity, none exhibited any antifungal effects. nih.gov This is in direct opposition to the potent antifungal and antiviral activities demonstrated by parent compounds like Pradimicin A. asm.orgebi.ac.ukresearchgate.netnih.gov

This lack of activity in the aglycone form is a critical finding, highlighting that the core dihydrobenzo[a]naphthacenequinone structure of this compound is insufficient on its own to exert the characteristic biological effects of the pradimicin class. While feeding experiments showed that this compound could be converted into the active antibiotics Pradimicin A or Benanomicin A by other mutant strains, this merely confirms its role as a biosynthetic intermediate, not as an active agent. researchgate.net

CompoundTypeReported Biological Activity
Pradimicin A Glycosylated AntibioticAntifungal, Antiviral (Anti-HIV) asm.orgnih.govnih.gov
This compound Aglycone PrecursorNo Antifungal Activity nih.gov

Implications of Aglycone Structure and Glycosylation on Biological Activity within the Pradimicin Family

The comparative inactivity of this compound underscores the indispensable role of glycosylation for the bioactivity of pradimicins. nih.gov The pradimicin structure consists of a dihydrobenzo[a]naphthacenequinone aglycone, a D-amino acid, and one or more sugar moieties. researchgate.netebi.ac.uk Genetic and biochemical evidence confirms that these sugar attachments are not merely structural embellishments but are fundamental to the mechanism of action. researchgate.netebi.ac.uk

The biosynthesis of Pradimicin A involves a stepwise glycosylation process. Genetic inactivation of the glycosyltransferase gene pdmS in Actinomadura hibisca leads to the accumulation of the aglycone, abolishing the production of the final active compound. researchgate.net This demonstrates that the initial attachment of a sugar (thomosamine) to the aglycone is a critical step. Further glycosylation, mediated by the pdmQ enzyme, attaches a second sugar to form Pradimicin A. researchgate.net The absolute requirement for these sugar moieties strongly implies that they are directly involved in target recognition and binding. researchgate.netebi.ac.uk

Furthermore, the nature of the sugar can be modified to alter the compound's properties while retaining its core activity. For instance, Pradimicin S, a derivative of Pradimicin A where the terminal xylose is replaced by 3-sulfated glucose, exhibits high water solubility while maintaining potent anti-HIV activity. nih.gov This illustrates that while the aglycone serves as the foundational scaffold, the attached carbohydrates are the functional units responsible for mediating the biological effects. The absence of these sugars in this compound is the definitive reason for its biological inertness.

ComponentRole in Pradimicin Bioactivity
Aglycone Core (e.g., this compound)Serves as the structural scaffold; biologically inactive on its own. nih.gov
Glycosylation (Sugar Moieties) Essential for biological activity; mediates target binding. researchgate.netebi.ac.uk Modification of sugars can alter physicochemical properties like solubility. nih.gov

Research into the Molecular Basis of Activity in Related Compounds (e.g., Lectin-like Properties, Calcium Dependence)

The biological activity of glycosylated pradimicins, such as Pradimicin A, is attributed to their unique, lectin-like ability to bind carbohydrates. ebi.ac.ukresearchgate.net Unlike protein-based lectins, pradimicins are non-peptidic natural products that specifically recognize D-mannose residues present in the glycans of pathogens, such as the mannans on fungal cell walls or the glycoproteins on viral envelopes. ebi.ac.ukresearchgate.netplos.org This binding is the basis for their antifungal and antiviral activities. ebi.ac.uk

A crucial feature of this interaction is its dependence on calcium ions (Ca2+). ebi.ac.ukacs.org The proposed mechanism involves the formation of a ternary complex. asm.org Initially, two pradimicin molecules form a dimer that is bridged by a Ca2+ ion. nih.govjst.go.jp This [Pradimicin₂/Ca²⁺] complex then creates a binding pocket that recognizes and binds with high affinity to mannose molecules on target cell surfaces. nih.govjst.go.jp This interaction ultimately disrupts the integrity of the pathogen's cell membrane, leading to cell death. ebi.ac.uk

The activity of Pradimicin A against HIV, for example, is due to its binding to the high-mannose N-glycans on the viral envelope glycoprotein (B1211001) gp120, which inhibits the virus's entry into host cells. asm.orgnih.gov The inactivity of the aglycone this compound is therefore explained by its lack of the necessary sugar moieties required for this complex, calcium-dependent, lectin-like binding to mannose. Without the attached sugars, the molecule cannot engage its biological target and initiate the cascade of events leading to its antimicrobial effect.

FeatureDescriptionRelevance to Pradimicin Activity
Lectin-like Property Ability to specifically bind to carbohydrates (D-mannose). ebi.ac.ukresearchgate.netThis is the primary mechanism of action, allowing pradimicins to target fungal and viral glycans. ebi.ac.uknih.govplos.org
Calcium Dependence The binding to mannose is strictly dependent on the presence of Ca²⁺ ions. ebi.ac.ukacs.orgCa²⁺ is essential for forming the active dimeric complex that recognizes and binds to mannose. nih.govjst.go.jp
Molecular Target D-mannose residues on glycoproteins and glycans.Targets include mannans on fungal cell walls and gp120 on the HIV envelope. asm.orgebi.ac.uk

Future Research Directions and Translational Potential of 11 O Demethylpradimicinone I Studies

Unexplored Biosynthetic Steps and Enzymes Associated with 11-O-Demethylpradimicinone I

The biosynthetic pathway of pradimicins is a complex process involving a series of discrete enzymes that must work with precision and efficiency. nih.gov While significant progress has been made in identifying the functions of many enzymes in the pradimicin (pdm) gene cluster, several aspects remain to be fully elucidated. nih.gov The formation of the core pentangular structure of pradimicins requires the collaborative and synergistic action of cyclases PdmK and PdmL, along with the monooxygenase PdmH. nih.gov The exact mechanisms and regulation of this multi-enzyme complex are not entirely understood and represent a key area for future investigation.

Furthermore, the tailoring steps that decorate the polyketide core are intricate and offer opportunities for deeper study. For instance, the cytochrome P450 enzymes PdmJ and PdmW, which catalyze hydroxylations at the C-5 and C-6 positions respectively, have been shown to work synergistically. nih.gov When expressed individually, the efficiency of these reactions is low; however, their co-expression leads to the efficient production of the dihydroxylated intermediate. nih.gov This suggests a sophisticated enzymatic interplay that warrants further mechanistic investigation to understand the structural basis for this cooperativity. The precise order and potential flexibility of these tailoring reactions, especially concerning intermediates like this compound, are not fully mapped out. A deeper understanding of the substrate specificity and kinetic properties of these and other tailoring enzymes, such as methyltransferases and glycosyltransferases, will be crucial for a complete picture of the biosynthetic pathway. nih.gov

EnzymeProposed Function in Pradimicin Biosynthesis
PdmA, B, C, D, G, H, K, L Synthesis of the pentangular intermediate G-2A. nih.gov
PdmJ Cytochrome P450 enzyme; C-5 hydroxylase. nih.gov
PdmW Cytochrome P450 enzyme; C-6 hydroxylase. nih.gov
PdmN Amino acid ligase; attaches the D-alanine moiety. nih.gov
PdmS O-glycosyltransferase; attaches the first sugar moiety. nih.gov
PdmQ Glycosyltransferase; attaches the D-xylose moiety. nih.gov
PdmO Methyltransferase; methylates the 4'-NH2 group of the sugar. nih.gov

Rational Engineering of Pradimicin Biosynthesis for Enhanced Production of Desired Analogs

Rational engineering of the pradimicin biosynthetic pathway holds significant promise for the targeted production of specific analogs, including aglycones like pradimicinone I. nih.gov A key strategy involves the targeted disruption of genes encoding tailoring enzymes. For example, the disruption of the pdmS gene, which encodes the O-glycosyltransferase responsible for the first glycosylation step, successfully led to the production of pradimicinone I, the aglycon of pradimicin A. nih.gov Similarly, disrupting the pdmQ gene, which encodes the second glycosyltransferase, resulted in the accumulation of pradimicin B. nih.gov

These gene-editing approaches demonstrate that the pathway can be effectively manipulated to produce specific intermediates or analogs that may possess unique biological activities or serve as precursors for semi-synthesis. To rationally engineer the biosynthesis of novel pradimicin analogues, it is essential to functionally characterize the involved enzymes and understand their catalytic properties. nih.gov The relaxed substrate specificity of certain enzymes, such as the amino acid ligase PdmN, can be exploited. PdmN has been shown to accept different amino acid donors and acceptors, providing an opportunity to generate a variety of amide derivatives by introducing different amino acid precursors into the production process. nih.gov This approach, combined with the targeted expression or deletion of other tailoring enzymes, provides a powerful toolkit for creating a library of new pradimicin derivatives with potentially enhanced or novel therapeutic properties.

Discovery of Novel Bioactivities through Combinatorial Biosynthesis Leveraging Intermediates

Combinatorial biosynthesis is a powerful technique for generating novel natural product analogs that would be difficult to produce through traditional chemical synthesis. nih.gov This approach is particularly well-suited to the pradimicin pathway, where a variety of tailoring enzymes can be mixed and matched to modify common biosynthetic intermediates. nih.gov

Researchers have successfully generated a series of new pradimicin analogues by creating plasmids that combine early biosynthetic enzymes with one or more of the key tailoring enzymes, PdmN (ligase), PdmJ (hydroxylase), and PdmW (hydroxylase). nih.gov Using the biosynthetic intermediate G-2A as a substrate, the heterologous expression of these enzymes in Streptomyces coelicolor has yielded novel compounds. nih.gov For example, the alanylated analogue KN87 was produced, which represents an important intermediate that can be further modified by other late-stage tailoring enzymes. nih.gov This strategy of leveraging the pathway's intermediates and the promiscuity of its tailoring enzymes allows for the creation of diverse molecular structures. These novel analogues can then be subjected to high-throughput screening to identify compounds with new or improved bioactivities, such as enhanced antifungal or antiviral efficacy. nih.gov Understanding the synergistic actions of the biosynthetic enzymes is critical for facilitating the rational and efficient combinatorial biosynthesis of these new molecules for bioactivity screening. nih.gov

Parent Compound/IntermediateModifying Enzyme(s)Resulting Product(s)
G-2A PdmJ & PdmW5,6-dihydroxy-G-2A. nih.gov
G-2A PdmNJX137a. nih.gov
Pradimicinone I PdmS & PdmOPradimicin C. nih.gov
Pradimicinone I PdmS & PdmQPradimicin B. nih.gov

Development of Research Tools and Probes based on Pradimicinone Scaffolds

The core structure of pradimicinone represents a "privileged scaffold," a molecular framework that is predisposed to interacting with biological targets. nih.gov While not yet explicitly reported in the literature, this scaffold holds significant potential for the development of sophisticated research tools and chemical probes to investigate biological processes.

The pradimicinone core possesses several functional groups, including hydroxyl moieties and a carboxylic acid group (after attachment of the amino acid), which are amenable to chemical modification. These sites could be used to attach reporter molecules, such as fluorophores or biotin, to create probes for visualizing cellular uptake, identifying binding partners, or tracking the molecule's localization within cells. For example, a fluorescently tagged pradimicinone could be used in fluorescence microscopy to study its interaction with fungal or viral cell surfaces.

Furthermore, the scaffold could be modified with photoreactive groups or affinity tags to create probes for target identification studies. Such probes would allow researchers to covalently label and subsequently isolate the specific cellular proteins or macromolecules that pradimicins interact with, thereby elucidating their mechanism of action in greater detail. The development of such tools based on the this compound structure would provide invaluable insights into its biological functions and could accelerate the development of next-generation therapeutics derived from this important class of natural products.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing 11-O-Demethylpradimicinone I?

  • Methodological Answer : Synthesis typically involves microbial fermentation (e.g., Actinobacteria strains) followed by chromatographic purification (e.g., HPLC, column chromatography). Characterization requires spectroscopic techniques:

  • NMR (¹H, ¹³C, 2D-COSY) to confirm demethylation at the 11-O position.
  • HRMS for molecular weight validation.
  • UV-Vis and IR to identify chromophores and functional groups.
  • X-ray crystallography (if crystalline) for structural elucidation.
    • Key Considerations : Reproducibility requires detailed protocols for fermentation conditions (pH, temperature, media) and purity thresholds (e.g., ≥95% by HPLC) .

Q. Which in vitro assays are most effective for evaluating the biological activity of this compound?

  • Methodological Answer :

  • Antimicrobial Activity : Broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). Include positive controls (e.g., amphotericin B) and solvent controls.
  • Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK293) to assess selectivity indices.
  • Data Reporting : Include dose-response curves, IC₅₀ values, and statistical significance (e.g., ANOVA with post-hoc tests) .

Q. How can researchers ensure the reproducibility of bioactivity assays for this compound?

  • Methodological Answer :

  • Standardize assay conditions: inoculum size, incubation time, and growth media.
  • Validate compound stability (e.g., pre-test solubility in DMSO/PBS via HPLC).
  • Use internal reference compounds and blinded data analysis to reduce bias .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :

  • Functional Group Modifications : Semi-synthetic derivatization (e.g., acetylation, glycosylation) at the 11-O position.
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., fungal CYP51).
  • In Vitro Validation : Compare derivatives’ MIC values and cytotoxicity profiles.
  • Data Table Example :
DerivativeModification SiteMIC (μg/mL)Selectivity Index (HEK293)
ParentNone2.515.2
Derivative A11-O-Acetyl1.812.4
  • Key Considerations : Prioritize derivatives with ≥2-fold potency improvement and SI >10 .

Q. What experimental strategies resolve contradictions in reported antimicrobial efficacy across studies?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple studies, stratifying by variables (e.g., bacterial strain, compound purity).
  • Hypothesis Testing : Replicate conflicting assays under harmonized conditions (e.g., identical ATCC strains, media).
  • Error Analysis : Quantify inter-lab variability (e.g., via Z’-factor for assay robustness) .

Q. How can the mechanism of action of this compound be rigorously investigated?

  • Methodological Answer :

  • Target Identification : Use affinity chromatography (bait: compound-linked resin) with MS-based proteomics.
  • Gene Expression Profiling : RNA-seq on treated vs. untreated microbial cells.
  • Enzymatic Assays : Test inhibition of putative targets (e.g., fungal ergosterol biosynthesis enzymes) .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Simulated Gastric Fluid (SGF) : Incubate at pH 1.2 (37°C, 2h), then quantify degradation via LC-MS.
  • Plasma Stability : Incubate with human plasma (37°C, 24h), measure remaining compound via HPLC.
  • Key Metrics : Half-life (t₁/₂) and degradation products .

Methodological Frameworks for Research Design

Q. How should researchers formulate hypotheses for studying this compound’s synergistic effects with existing antifungals?

  • Methodological Answer :

  • PICO Framework :
  • P : Candida auris clinical isolates.
  • I : this compound + fluconazole.
  • C : Fluconazole monotherapy.
  • O : Fractional Inhibitory Concentration Index (FICI).
  • Experimental Design : Checkerboard assay with FICI ≤0.5 defining synergy .

Q. What statistical approaches are optimal for analyzing dose-response data in bioactivity studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., log(inhibitor) vs. response in Prism).
  • Bootstrap Analysis : Estimate 95% confidence intervals for IC₅₀ values.
  • Outlier Detection : Grubbs’ test to exclude anomalous replicates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.